molecular formula C18H26N4O3S B5320353 (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5320353
M. Wt: 378.5 g/mol
InChI Key: ISIOPUKYSOKLLM-LSDHHAIUSA-N
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Description

The compound (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a thiazole ring, a piperidine moiety, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, makes it an interesting subject for study in chemistry, biology, and medicine.

Properties

IUPAC Name

(3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-12-16(26-13(2)19-12)17(23)21-10-14-15(11-21)25-18(24)22(14)9-8-20-6-4-3-5-7-20/h14-15H,3-11H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIOPUKYSOKLLM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC3C(C2)OC(=O)N3CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)N2C[C@H]3[C@@H](C2)OC(=O)N3CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves multiple steps, including the formation of the thiazole ring, the piperidine moiety, and the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these complex structures. For example, the thiazole ring can be synthesized using a condensation reaction between a thioamide and a haloketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions would vary depending on the specific reaction being carried out, but typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation of the thiazole ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific molecular targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the thiazole ring may interact with the active site of an enzyme, while the piperidine moiety could enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,6aR)-5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its combination of a thiazole ring, a piperidine moiety, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

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